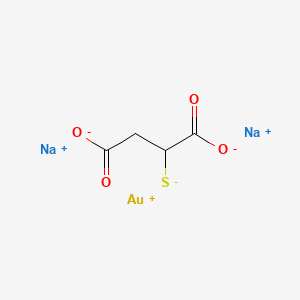

Gold disodium thiomalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’aurothiomalate de sodium est un composé contenant de l’or connu pour ses propriétés immunosuppressives et antirhumatismales. Il est principalement utilisé dans le traitement de la polyarthrite rhumatoïde et a été utilisé en médecine moderne aux côtés d’un autre composé de l’or, l’auranofin . L’aurothiomalate de sodium est administré par voie intramusculaire et a montré son efficacité pour réduire l’inflammation et moduler les réponses immunitaires .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’aurothiomalate de sodium est synthétisé par réaction de sels d’or avec l’acide thiomalique. Le processus implique les étapes suivantes :

- Dissolution des sels d’or (tels que le chlorure d’or) dans l’eau.

- Addition d’acide thiomalique à la solution.

- Ajustement du pH pour faciliter la formation du complexe or-thiomalate.

- Précipitation et purification du composé d’aurothiomalate de sodium résultant .

Méthodes de production industrielle : La production industrielle d’aurothiomalate de sodium suit des voies de synthèse similaires mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés. Le composé est ensuite formulé en une solution pour injection intramusculaire, contenant généralement 50 mg d’aurothiomalate de sodium par mL .

Analyse Des Réactions Chimiques

Types de réactions : L’aurothiomalate de sodium subit diverses réactions chimiques, notamment :

Oxydation : Le composant or peut subir une oxydation, conduisant à des changements dans son état d’oxydation.

Réduction : Le composé peut être réduit dans des conditions spécifiques, affectant sa structure chimique.

Substitution : L’aurothiomalate de sodium peut participer à des réactions de substitution où les ligands sont échangés.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et l’acide nitrique.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Les réactions d’échange de ligands impliquent souvent des composés contenant des thiols.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut entraîner la formation d’oxydes d’or, tandis que la réduction peut produire de l’or élémentaire .

4. Applications de la recherche scientifique

L’aurothiomalate de sodium a une large gamme d’applications de recherche scientifique :

Chimie : Il est utilisé comme réactif dans diverses réactions chimiques et études impliquant des composés de l’or.

Biologie : Les propriétés immunosuppressives du composé le rendent précieux dans la recherche sur la modulation immunitaire et les maladies inflammatoires.

Applications De Recherche Scientifique

Sodium aurothiomalate has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and studies involving gold compounds.

Biology: The compound’s immunosuppressive properties make it valuable in research on immune modulation and inflammatory diseases.

Mécanisme D'action

Le mécanisme d’action précis de l’aurothiomalate de sodium n’est pas entièrement compris. Il est connu pour inhiber la synthèse des prostaglandines, qui sont impliquées dans l’inflammation. Le composé module également les cellules phagocytaires et inhibe les interactions peptide-complexe majeur d’histocompatibilité de classe II . De plus, l’aurothiomalate de sodium inhibe plusieurs enzymes, notamment la phosphatase acide, la bêta-glucuronidase, l’élastase, la cathépsine G, la thrombine et la synthase de prostaglandine E microsomale-1 .

Composés similaires :

Auranofin : Un autre composé contenant de l’or utilisé dans le traitement de la polyarthrite rhumatoïde.

Thiomalate d’or et de sodium : Similaire en composition et utilisé à des fins thérapeutiques similaires.

Unicité : L’aurothiomalate de sodium est unique en raison de son administration intramusculaire et de ses propriétés immunosuppressives spécifiques. Sa capacité à moduler les réponses immunitaires et à inhiber un large éventail d’enzymes le distingue des autres composés de l’or .

Comparaison Avec Des Composés Similaires

Auranofin: Another gold-containing compound used in the treatment of rheumatoid arthritis.

Gold Sodium Thiomalate: Similar in composition and used for similar therapeutic purposes.

Uniqueness: Sodium aurothiomalate is unique due to its intramuscular administration and its specific immunosuppressive properties. Its ability to modulate immune responses and inhibit a wide range of enzymes sets it apart from other gold compounds .

Propriétés

Numéro CAS |

74916-57-7 |

|---|---|

Formule moléculaire |

C4H3AuNa2O4S |

Poids moléculaire |

390.08 g/mol |

Nom IUPAC |

disodium;gold(1+);2-sulfidobutanedioate |

InChI |

InChI=1S/C4H6O4S.Au.2Na/c5-3(6)1-2(9)4(7)8;;;/h2,9H,1H2,(H,5,6)(H,7,8);;;/q;3*+1/p-3 |

Clé InChI |

VXIHRIQNJCRFQX-UHFFFAOYSA-K |

SMILES |

C(C(C(=O)[O-])[S-])C(=O)[O-].[Na+].[Na+].[Au+] |

SMILES canonique |

C(C(C(=O)[O-])[S-])C(=O)[O-].[Na+].[Na+].[Au+] |

Color/Form |

White to yellowish-white powder; mixture of mono- and disodium salts |

| 74916-57-7 12244-57-4 |

|

Pictogrammes |

Irritant |

Durée de conservation |

Following the date of manufacture, ... gold sodium thiomalate injection /has an expiration date/ of 5 years. |

Solubilité |

Very soluble in water; practically insoluble in alcohol, ether |

Synonymes |

Aurolate Aurothiomalate Aurothiomalate, Sodium Gold Disodium Thiomalate, Monohydrate Gold Sodium Thiomalate Gold Thiomalate Gold Thiomalate, Sodium Gold Thiomalic Acid Mercaptobutanedioic Acid Monogold(1+) Sodium Salt Miocrin Miocrisin Monogold (1+) Disodium Thiomalate Myochrysine Myocrisin Myocrysine Sodium Aurothiomalate Sodium Gold Thiomalate Sodium Thiomalate, Gold Sodium Thiomalatoaurate Tauredon Thiomalate, Gold Thiomalatoaurate, Sodium |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-4-spiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]thione](/img/structure/B1231539.png)

![9,10-Dioxo-1-anthracenecarboxylic acid [2-(2,3-dimethylanilino)-2-oxoethyl] ester](/img/structure/B1231543.png)

![4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-YL)amino]methyl}phenyl sulfamate](/img/structure/B1231548.png)

![4-(2,5-dioxo-1-pyrrolidinyl)-N-[4-(4-methoxyphenyl)-2-thiazolyl]benzamide](/img/structure/B1231549.png)

![(1S,3aR,4S,6S)-1,4,7-trimethyl-6-(2-methylprop-1-enyl)-9-pentyl-2,3,3a,4,5,6-hexahydro-1H-phenaleno[2,1-d]oxazole](/img/structure/B1231553.png)